molecular formula C12H13NOS B2383409 (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 82955-19-9

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No. B2383409
CAS RN: 82955-19-9
M. Wt: 219.3
InChI Key: NZBSBCCCGCUASD-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one, also known as TBOA, is a chemical compound that has been widely studied for its potential use in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing the neurotransmitter glutamate from the synaptic cleft.

Mechanism of Action

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. By inhibiting these transporters, (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one increases the concentration of extracellular glutamate, leading to excitotoxicity and neuronal damage. This mechanism of action has been well studied and is the basis for (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one's use as a research tool.
Biochemical and Physiological Effects
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one increases the concentration of extracellular glutamate, leading to excitotoxicity and neuronal damage. In vivo studies have shown that (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one can induce seizures and cause neuronal damage in the hippocampus. These effects make (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one a valuable tool for studying the mechanisms underlying neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one as a research tool is its potency as a glutamate transporter inhibitor. This allows researchers to study the effects of glutamate excitotoxicity in a controlled environment. However, one of the limitations of using (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is its potential cytotoxicity. (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one has been shown to induce cell death in some studies, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one. One area of interest is the development of more selective glutamate transporter inhibitors that can target specific transporter subtypes. Another area of interest is the development of (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one analogs that have improved potency and selectivity. Finally, there is a need for further research into the mechanisms underlying glutamate excitotoxicity and the role of glutamate transporters in neurological disorders.
Conclusion
In conclusion, (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is a valuable research tool for investigating the role of glutamate transporters in neurological disorders. Its potency as a glutamate transporter inhibitor allows researchers to study the effects of glutamate excitotoxicity in a controlled environment. However, its potential cytotoxicity limits its use in certain experiments. Future research should focus on developing more selective glutamate transporter inhibitors and (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one analogs with improved potency and selectivity.

Synthesis Methods

The synthesis of (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one involves a multistep process that starts with the reaction of 2-bromothiophene with 2-methyl-2-butenoic acid to produce a substituted enone. The enone is then reacted with 3-aminomethyl-1-cyclopentene to form the bicyclic structure of (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one. The final step involves the introduction of a thiophene substituent to the nitrogen atom of the bicyclic structure.

Scientific Research Applications

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one has been extensively studied for its potential use in scientific research. It is primarily used as a research tool to investigate the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one has been shown to increase the concentration of extracellular glutamate, leading to excitotoxicity and neuronal damage. This makes (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one a valuable tool for studying the mechanisms underlying these disorders.

properties

IUPAC Name

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBSBCCCGCUASD-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

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